molecular formula C11H15NO3 B12320258 Ethyl 3-amino-2-hydroxy-3-phenylpropanoate

Ethyl 3-amino-2-hydroxy-3-phenylpropanoate

Cat. No.: B12320258
M. Wt: 209.24 g/mol
InChI Key: PIYPODQNLLWXJG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-hydroxy-3-phenylpropanoate is a chiral ethyl ester of a β-hydroxy-α-amino acid, characterized by the molecular formula C11H15NO3 and a molecular weight of approximately 209.24 g/mol . This compound is offered in high chemical purity and is provided as a single stereoisomer, with specific enantiomers such as the (2R,3S)- and (2R,3R)- forms commercially available for research . The presence of both amino and hydroxy functional groups on a single, propanoate-structured carbon backbone makes it a versatile and valuable chiral building block (CBB) in organic and medicinal chemistry. Compounds of this structural class are primarily investigated as key synthetic intermediates in the preparation of active pharmaceutical ingredients (APIs) and other biologically active molecules . The molecule's scaffold is a prominent feature in chiral pools used for asymmetric synthesis. Researchers utilize this compound to develop potential therapeutics, leveraging its structure as a precursor for more complex molecules. It is strictly intended for laboratory research applications and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-2-hydroxy-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYPODQNLLWXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 3 Amino 2 Hydroxy 3 Phenylpropanoate

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers a powerful toolkit for stereoselective synthesis, leveraging the inherent chirality and high specificity of enzymes. These methods operate under mild conditions and align with the principles of green chemistry.

Lipases are versatile hydrolases that function effectively in both aqueous and non-aqueous media. Their primary utility in synthesizing chiral compounds lies in their enantioselectivity, the ability to preferentially act on one enantiomer in a racemic mixture. nih.gov This property is exploited in the kinetic resolution of racemic precursors to Ethyl 3-amino-2-hydroxy-3-phenylpropanoate.

The strategy typically involves the resolution of a racemic ester, such as a protected version of the target molecule or a key intermediate. In a process of enantioselective hydrolysis, the lipase (B570770) will catalyze the hydrolysis of one ester enantiomer at a much faster rate, leaving the unreacted ester enriched in the other enantiomer. Conversely, in an esterification or transesterification reaction in an organic solvent, a racemic alcohol can be acylated, with the lipase selectively producing one enantiomeric ester. The high enantio- and regioselectivity of lipases are beneficial for producing optically pure compounds. nih.gov For instance, pancreatic lipases have been shown to be effective in the hydrolysis of primary alcohol esters. nih.gov The stereochemical outcome is determined by the specific fit of the substrate within the chiral active site of the lipase. mdpi.com

Table 1: Potential Lipase-Catalyzed Reactions for Stereoselective Synthesis

Reaction Type Substrate Example Lipase Source (Example) Outcome
Enantioselective Hydrolysis Racemic N-protected ethyl 3-amino-2-acetoxy-3-phenylpropanoate Candida antarctica lipase B (CALB) Enantiopure N-protected ethyl 3-amino-2-acetoxy-3-phenylpropanoate and the corresponding hydrolyzed alcohol

Ketoreductases (KREDs) are highly efficient enzymes for the stereoselective reduction of ketones to chiral alcohols, often with excellent enantiomeric excess. A particularly powerful strategy involving these enzymes is Dynamic Kinetic Resolution (DKR). DKR overcomes the 50% theoretical yield limit of standard kinetic resolution by coupling a fast enzymatic reduction with the in-situ racemization of the starting keto ester. nih.gov

Research has demonstrated the successful application of DKR in the synthesis of precursors to the target compound. In one study, the ketoreductase ChKRED12 from Chryseobacterium sp. was used for the stereoselective reduction of racemic ethyl 2-methoxy-3-oxo-3-phenylpropanoate. nih.gov By employing specific mutants of this enzyme, researchers could access different stereoisomers of the product with exceptional control.

The ChKRED12 M191S variant produced the (2S,3S)-diol with >99% enantiomeric excess (ee) and a diastereomeric ratio (dr) of >99:1. nih.gov

Conversely, the double mutant ChKRED12 Q151Y/M191L displayed reversed stereoselectivity, yielding the (2R,3R)-diol, also with >99% ee and a 98:2 dr. nih.gov

This approach highlights how protein engineering can fine-tune a biocatalyst to deliver specific, highly pure stereoisomers that are direct precursors to the desired amino alcohol.

Table 2: Ketoreductase-Mediated DKR of Ethyl 2-methoxy-3-oxo-3-phenylpropanoate

Biocatalyst Product Stereoisomer Enantiomeric Excess (ee) Diastereomeric Ratio (dr) Reference
ChKRED12 M191S (2S,3S)-ethyl 2-methoxy-3-hydroxy-3-phenylpropanoate >99% >99:1 nih.gov

Epoxide hydrolases (EHs) catalyze the hydrolytic cleavage of an epoxide ring to form a vicinal diol without the need for cofactors. mdpi.com These enzymes are highly promising tools for organic synthesis because they can perform hydrolytic kinetic resolutions of racemic epoxides, providing access to both enantiopure epoxides and their corresponding diols. nih.gov

A potential synthetic route towards this compound could involve the EH-catalyzed resolution of a racemic precursor like ethyl 2,3-epoxy-3-phenylpropanoate. The enzyme would selectively hydrolyze one enantiomer of the epoxide to a diol, leaving the other epoxide enantiomer unreacted and thus enantiomerically pure. This enantiopure epoxide is a valuable chiral intermediate. Subsequent regioselective ring-opening of the purified epoxide at the C3 position with an amine source (e.g., ammonia (B1221849) or a protected amine) would install the required amino and hydroxyl groups with defined stereochemistry, leading directly to the target compound. The cofactor independence and stability of many EHs make them attractive for industrial-scale biocatalysis. mdpi.com

While purified enzymes offer high specificity, using whole-cell systems as biocatalysts often provides significant practical advantages. Whole-cell biotransformations can enhance enzyme stability and facilitate the regeneration of expensive cofactors like NADH or NADPH. nih.gov The cellular environment protects the enzyme from harsh reaction conditions, and the cell's own metabolic machinery can be harnessed to recycle the cofactor.

Asymmetric Synthetic Strategies

Beyond biocatalysis, asymmetric synthesis using small molecule or metal-based chiral catalysts provides a robust alternative for establishing the stereocenters of the target molecule with high fidelity.

Asymmetric hydrogenation is a premier method for the enantioselective reduction of prochiral ketones and olefins. The synthesis of 3-hydroxy amino acid derivatives has been effectively achieved using this technology. A key strategy involves the asymmetric hydrogenation of a β-ketoester precursor. nih.gov

In a reported synthesis of a C-3 hydroxylated arginine derivative, a crucial step involved the dynamic kinetic resolution of a β-ketoester precursor via asymmetric hydrogenation. nih.gov This was accomplished using a chiral ruthenium catalyst. Specifically, hydrogenation with an (R)-SEGPHOS/Ru(II) complex under 50 atm of hydrogen gas afforded the desired syn-(2S,3R) product in 72% yield, with an excellent diastereomeric ratio of 89:11 and an enantiomeric excess of 99.6%. nih.gov The product could be further purified to a single stereoisomer by recrystallization. nih.gov This method demonstrates the power of chiral metal-ligand complexes to control the formation of two adjacent stereocenters simultaneously, providing a direct and highly efficient route to the syn-amino alcohol core structure found in this compound.

Table 3: Asymmetric Hydrogenation for Synthesis of a syn-3-Hydroxy Amino Acid Derivative

Catalyst System Substrate Product Configuration Yield Diastereomeric Ratio (syn:anti) Enantiomeric Excess (ee) Reference

Asymmetric Aldol (B89426) Condensations

Asymmetric aldol reactions represent a powerful tool for the stereocontrolled formation of carbon-carbon bonds and the simultaneous creation of new chiral centers. In the context of synthesizing this compound, this strategy typically involves the reaction of a chiral glycine (B1666218) enolate equivalent with benzaldehyde (B42025). The stereochemical outcome is dictated by the chiral auxiliary or catalyst employed.

Research has shown that chiral ammonium (B1175870) salts derived from Cinchona alkaloids can effectively catalyze asymmetric aldol reactions between glycine equivalents and aldehydes. nih.gov These reactions proceed under homogeneous conditions and tend to favor the formation of syn diastereomers with good enantiomeric excess (ee). nih.gov The use of aryl-substituted aliphatic aldehydes, such as benzaldehyde, has been particularly successful. nih.gov The catalyst plays a crucial role in organizing the transition state to favor attack from a specific face of the enolate onto a specific face of the aldehyde, leading to high stereoselectivity. While direct synthesis of the ethyl ester in one step is part of ongoing research, the methodology provides a clear pathway to the core β-hydroxy α-amino acid structure, which can be subsequently esterified. nih.gov

Table 1: Asymmetric Aldol Condensation for β-Hydroxy α-Amino Acid Synthesis
ReactantsCatalyst/AuxiliaryKey FeaturesTypical Outcome
Glycine enolate equivalent + BenzaldehydeCinchona alkaloid-derived chiral ammonium saltsHomogeneous catalysis; direct aldol reaction. nih.govGood enantiomeric excess for the syn diastereomer. nih.gov
Axially chiral thiohydantoin + BenzaldehydeSteric control from thiohydantoin scaffoldAtroposelective aldol addition; high diastereoselectivity. acs.orgFormation of a specific diastereomer based on the axial chirality (P or M) of the thiohydantoin. acs.org

Asymmetric Mannich-Type Reactions

The asymmetric Mannich reaction is one of the most powerful and direct methods for synthesizing chiral β-amino carbonyl compounds. eurjchem.comnih.gov This reaction involves the addition of a stabilized carbon nucleophile (enolate) to an imine electrophile, with stereocontrol induced by a chiral catalyst. For the synthesis of this compound, this typically involves the reaction of an α-hydroxy ketone or its enolate equivalent with an imine derived from benzaldehyde.

Organocatalysis has emerged as a dominant strategy in this field. Chiral amino acids, such as proline and its derivatives, can catalyze direct, three-component Mannich reactions involving an aldehyde, an amine, and a ketone, affording products with high stereoselectivity. acs.org Specifically, catalysts have been designed to favor the formation of anti-Mannich products with excellent diastereo- and enantioselectivities. nih.gov For instance, a designed pyrrolidine-based catalyst has been shown to be highly effective in reactions between unmodified aldehydes and N-PMP-protected α-imino esters, yielding anti-products in anti:syn ratios of up to 98:2 and >97% ee. nih.gov Another approach utilizes chiral bifunctional thiourea (B124793) catalysts, which have successfully promoted the reaction of β-keto esters with in situ-generated N-Boc-benzaldimines, yielding chiral β-amino esters with up to 99% ee. acs.orgnih.gov These catalysts operate through a dual-activation mechanism, using hydrogen bonding to activate both the imine and the enolate.

Table 2: Asymmetric Mannich-Type Reactions for β-Amino Ester Synthesis
NucleophileElectrophile (Imine)Catalyst SystemStereoselectivityReference
Unmodified AldehydesN-PMP-protected α-imino esters(3R,5R)-5-methyl-3-pyrrolidinecarboxylic acidanti-selective (94:6 to 98:2 dr), >97% ee nih.gov
3-Indolinone-2-carboxylatesN-Boc-benzaldiminesChiral bifunctional thioureaUp to 99% ee, 92:8 dr acs.orgnih.gov
α-Oxygen-functionalized amidesVarious IminesSoft Lewis acid (Cu(I)) + Brønsted baseHigh syn-selectivity nih.gov
HydroxyketonesN-protected iminesEt2Zn/(S,S)-linked-BINOLHigh anti- or syn-selectivity depending on N-protecting group acs.org

Enantioselective Additions to Imines and Related Electrophiles

Beyond the Mannich reaction, the direct enantioselective addition of carbon nucleophiles to imines is a cornerstone for the synthesis of chiral amines and their derivatives. uwo.ca The key challenge is the lower electrophilicity of imines compared to aldehydes, often requiring activation by a Lewis acid catalyst. uwo.canih.gov

Chiral Lewis acids, particularly those derived from zirconium, copper, and rare-earth metals, have proven effective in catalyzing the addition of enolates to imines. jst.go.jpnih.gov For example, a chiral zirconium catalyst has been developed for the enantioselective Mannich-type reaction of silyl (B83357) enolates with imines, achieving high levels of enantioselectivity in the synthesis of chiral β-amino ester derivatives. jst.go.jp The use of imines derived from 2-aminophenol (B121084) can enhance selectivity, as the hydroxyl group may coordinate to the metal center, creating a more rigid and predictable transition state. uwo.ca

Another powerful strategy involves the use of a chiral auxiliary on the imine nitrogen. N-tert-butanesulfinyl imines are particularly effective, as the sulfinyl group directs the nucleophilic attack to one face of the C=N bond. acs.org The addition of titanium ester enolates to N-tert-butanesulfinyl aldimines derived from benzaldehyde provides β-amino acid derivatives with high yields and diastereoselectivities. acs.org The sulfinyl group can be readily cleaved under mild acidic conditions after the key C-C bond formation.

Table 3: Enantioselective Additions to Imines
NucleophileImine TypeCatalyst/AuxiliaryKey FeaturesReference
Silyl enolatesImines from 2-aminophenolChiral Zirconium(IV) catalystCatalytic enantioselective reaction; high ee. jst.go.jp jst.go.jp
Titanium ester enolatesN-tert-butanesulfinyl iminesChiral sulfinyl auxiliaryHigh diastereoselectivity; versatile intermediate. acs.org acs.org
Terminal alkynesN-aryl iminesCu(I)-pybox complexCatalytic asymmetric addition to form propargylamines. nih.gov nih.gov

Conventional Chemical Synthetic Routes

Conventional methods for synthesizing this compound, while often lacking the stereocontrol of modern asymmetric techniques, provide fundamental and often scalable pathways to the target structure. These routes typically produce racemic or diastereomeric mixtures that may require subsequent resolution.

Aldol Condensation Pathways

The aldol condensation is a classic carbon-carbon bond-forming reaction that can be adapted to form the backbone of the target molecule. youtube.com A conventional approach could involve the base-catalyzed reaction of the enolate of ethyl acetate (B1210297) with benzaldehyde. However, to introduce the amino group, a more common strategy is the Darzens condensation of ethyl chloroacetate (B1199739) with benzaldehyde to form an epoxide, followed by ring-opening with ammonia. A more direct, albeit less controlled, aldol-type approach would be the reaction between benzaldehyde and a glycine ester enolate, generated using a strong, non-chiral base like lithium diisopropylamide (LDA). This would typically result in a mixture of syn and anti diastereomers of this compound, which would then require separation.

Reductive Amination Strategies

Reductive amination is a highly versatile method for forming C-N bonds and is a common strategy for synthesizing amines. organic-chemistry.orgyoutube.com This two-step, one-pot process involves the initial formation of an imine from a carbonyl compound and an amine source, followed by in situ reduction of the imine.

To synthesize this compound, a suitable precursor would be Ethyl 2-hydroxy-3-oxo-3-phenylpropanoate. sigmaaldrich.com This β-keto ester can react with an amine source, such as ammonia or benzylamine, to form an intermediate enamine or imine, which is then reduced to the desired product. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the ketone. organic-chemistry.org An alternative is catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C). A directed reductive amination of β-hydroxy ketones can also be employed to stereoselectively prepare 1,3-syn-amino alcohols. nih.govorganic-chemistry.org

Nucleophilic Addition and Substitution Reactions

Various nucleophilic addition and substitution reactions can be employed to construct the this compound framework. One of the most direct methods is the nucleophilic ring-opening of a suitable epoxide. For instance, (2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate, a glycidic ester, can be subjected to aminolysis. bldpharm.com The reaction with an amine nucleophile, such as ammonia, would attack the C3 carbon, leading to the formation of the desired β-amino-α-hydroxy ester. This reaction's regioselectivity is crucial and typically results in the attack at the less sterically hindered carbon, which in this case is the benzylic position. The stereochemistry of the epoxide is transferred to the final product.

Another classical approach is the Reformatsky reaction. This involves the reaction of an α-halo ester, such as ethyl bromoacetate, with zinc metal to form a zinc enolate. This enolate can then add to an imine derived from benzaldehyde and an amine. Subsequent hydrolysis yields the β-amino ester. While effective for C-C bond formation, this method generally offers poor stereocontrol unless a chiral auxiliary is used. nih.gov

Table of Compounds

Table 4: List of Chemical Compounds
Compound Name
This compound
Benzaldehyde
Glycine
Cinchona alkaloids
Thiohydantoin
Proline
N-p-methoxyphenyl (PMP)
N-Boc-benzaldimine
Thiourea
(3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid
(S,S)-linked-BINOL
Zirconium
Copper
2-aminophenol
N-tert-butanesulfinyl imine
Ethyl acetate
Ethyl chloroacetate
Ammonia
Lithium diisopropylamide (LDA)
Ethyl 2-hydroxy-3-oxo-3-phenylpropanoate
Benzylamine
Sodium cyanoborohydride (NaBH₃CN)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Palladium on carbon (Pd/C)
(2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate
Ethyl bromoacetate
Zinc

Acid-Catalyzed Esterification

The synthesis of this compound can be achieved via the esterification of its corresponding carboxylic acid, 3-amino-2-hydroxy-3-phenylpropanoic acid. This transformation is typically facilitated by an acid catalyst in the presence of ethanol. The reaction involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by the nucleophilic attack of ethanol. Subsequent dehydration yields the final ester product.

A variety of acid catalysts can be employed for this process. Traditional mineral acids such as sulfuric acid or hydrochloric acid are effective. Alternatively, Lewis acids can also catalyze the reaction. For instance, stannous chloride (SnCl₂) has been demonstrated to function as a Lewis acid catalyst that activates the carboxylic acid for nucleophilic attack by ethanol, enabling simultaneous esterification under specific conditions. nih.gov This method can be advantageous as it sometimes allows for tandem reactions, such as a reduction and esterification in a single pot. nih.gov

Reaction Catalyst/Reagent Key Features Reference
EsterificationMineral Acid (e.g., H₂SO₄)Standard Fischer esterification conditions. youtube.com
EsterificationLewis Acid (e.g., SnCl₂)Can act as a dual-function catalyst, for example, in reduction and esterification. nih.gov
One-Pot SynthesisThionyl Chloride/EthanolCombines multiple reaction steps without isolating intermediates for increased efficiency. google.com

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. amazonaws.com For this compound, this process helps to identify logical bond disconnections and strategic synthetic routes.

The structure of this compound features several key functional groups that guide the retrosynthetic strategy: an ethyl ester, a secondary alcohol, and a primary amine.

The primary disconnections are:

C(O)-O Bond of the Ester: This is a standard disconnection for any ester, leading back to the corresponding carboxylic acid (3-amino-2-hydroxy-3-phenylpropanoic acid) and ethanol. This is the reverse of the esterification reaction.

C-N and C-O Bonds of the Amino Alcohol: The 1,2-amino alcohol moiety is a significant structural feature. A powerful retrosynthetic strategy involves a functional group interconversion (FGI) of the amino alcohol to an epoxide. This simplifies the backbone to an ethyl 3-phenylglycidate precursor. The disconnection then becomes the C-N bond, which would be formed by the ring-opening of the epoxide.

This leads to two primary synthons:

An electrophilic glycidic ester synthon.

A nucleophilic ammonia equivalent.

Based on the key disconnections, the forward synthesis (the actual synthesis) would involve coupling the identified fragments. The most common and strategically sound approach is the nucleophilic ring-opening of an epoxide.

Epoxide Ring-Opening: The synthesis would start with a suitable glycidic ester, specifically Ethyl 3-phenylglycidate. This epoxide can be opened by a nitrogen nucleophile, such as ammonia or an ammonia equivalent. This reaction establishes both the C-N bond at the C3 position and the hydroxyl group at the C2 position. The regioselectivity of the ring-opening is crucial for obtaining the desired 3-amino-2-hydroxy isomer.

The retrosynthetic analysis identifies two key precursors whose own syntheses are well-established: Ethyl 3-phenylglycidate and Ethyl benzoylacetate.

Ethyl 3-phenylglycidate: This α,β-epoxy ester is a critical intermediate. It is commonly synthesized via the Darzens condensation reaction . mdpi.comnih.gov This reaction involves the condensation of an aldehyde (benzaldehyde) with an α-haloester (ethyl chloroacetate) in the presence of a base, such as sodium ethoxide or sodium amide. mdpi.comprepchem.com The reaction proceeds through the formation of a halohydrin intermediate which then undergoes intramolecular cyclization to form the epoxide ring.

Reactants Base Solvent Product Reference
Benzaldehyde, Ethyl ChloroacetateSodium EthoxideMethanolEthyl 3-phenylglycidate mdpi.com
Acetophenone, Ethyl ChloroacetateSodium AmideBenzeneEthyl 3-methyl-3-phenylglycidate prepchem.com

Ethyl benzoylacetate: This β-keto ester is another important precursor in various synthetic routes. It can be prepared through several methods, most notably the Claisen condensation of ethyl acetate and ethyl benzoate (B1203000) using a strong base like sodium ethoxide. orgsyn.org Another common preparation involves the acylation of the enolate of ethyl acetoacetate (B1235776) with benzoyl chloride, followed by hydrolysis and decarboxylation to remove the acetyl group. orgsyn.orglookchem.com

Reactants Base/Reagents Key Steps Yield Reference
Ethyl acetate, Ethyl benzoateSodium EthoxideCondensationNot specified orgsyn.org
Ethyl acetoacetate, Benzoyl chlorideSodium, AmmoniaAcylation followed by hydrolysis77-78% orgsyn.orglookchem.com

Stereochemical Control and Chiral Resolution Techniques in Ethyl 3 Amino 2 Hydroxy 3 Phenylpropanoate Synthesis

Diastereoselective Synthesis of Ethyl 3-amino-2-hydroxy-3-phenylpropanoate Isomers

The initial step in obtaining an enantiomerically pure product is often the control of relative stereochemistry through diastereoselective reactions. This involves selectively forming one diastereomer over another. For this compound, this means selectively synthesizing either the erythro or the threo isomer.

The terms erythro and threo are used to describe the relative configuration of two adjacent stereocenters. chemistrysteps.com In the context of 3-amino-2-hydroxy acids, if a Fischer projection shows similar functional groups on the same side, it is termed erythro; if they are on opposite sides, it is threo. chemistrysteps.com

Synthetic strategies often target a precursor ketone, ethyl 2-amino-3-oxo-3-phenylpropanoate, followed by stereoselective reduction of the ketone. Alternatively, aldol-type or Mannich-type reactions can be employed to set the desired stereochemistry.

Reduction and Inversion Methods: One common strategy involves the reduction of a keto-ester precursor. For the related compound methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate, a (±)-erythro isomer can be synthesized via the reduction of the corresponding keto-ester. The (±)-threo isomer can then be obtained from the erythro isomer through an inversion method. researchgate.netcrossref.org This highlights a pathway where one diastereomer can be accessed from the other.

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of an α-amino-β-keto ester precursor via dynamic kinetic resolution can provide excellent diastereoselectivity. For instance, using an iridium-MeOBIPHEP catalyst system has been shown to be highly effective in producing anti-β-hydroxy-α-amino acid esters. researchgate.net The anti product corresponds to the threo diastereomer. This method can achieve high diastereo- and enantioselectivities simultaneously. researchgate.net

Use of Chiral Auxiliaries: Chiral acetal (B89532) templates have been used in the synthesis of the closely related 3-amino-2-hydroxy-4-phenylbutanoic acid. rsc.org Boron trifluoride-diethyl ether mediated addition of trimethylsilylcyanide (TMSCN) to chiral acetals derived from phenylalaninal (B8679731) and chiral diols stereoselectively produced all four possible stereoisomers, demonstrating that the choice of chiral auxiliary can direct the formation of either threo or erythro products. rsc.org

Enantioselective Resolution Methods

Once a racemic or diastereomeric mixture is synthesized, resolution techniques are required to separate the desired enantiomer. These methods can be enzymatic or chemical.

Kinetic resolution is a widely used method that relies on the differential rate of reaction of two enantiomers with a chiral catalyst, typically an enzyme. This results in one enantiomer being consumed faster, leaving the other enantiomer unreacted. Lipases are commonly used for the resolution of β-hydroxy esters through hydrolysis or transesterification. google.com

While direct enzymatic resolution data for this compound is sparse, extensive research on the closely related precursor, ethyl 3-hydroxy-3-phenylpropanoate, provides valuable insight. The principles and enzymes used are directly applicable. For example, lipase (B570770) from Pseudomonas cepacia (PCL) has shown excellent results in the hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate. scielo.brscielo.brresearchgate.net At 50% conversion, the remaining (R)-ester was recovered with 98% enantiomeric excess (e.e.), while the produced (S)-acid had an e.e. of 93%. scielo.brscielo.brresearchgate.net

Other enzymes like lipase from Pseudomonas sp. (Lipase PS-30) have also been used effectively. scielo.br In a similar vein, lipase-catalyzed transesterification with an acylating agent like vinyl acetate (B1210297) can yield the (S)-alcohol and the (R)-ester with high optical purity. google.com

Table 1: Enzymatic Hydrolysis of Racemic Ethyl 3-hydroxy-3-phenylpropanoate

EnzymeResultConversion (%)Enantiomeric Excess (e.e.)Reference
Lipase from Pseudomonas cepacia (PCL)Recovered (R)-ester50%98% scielo.brresearchgate.net
Lipase from Pseudomonas cepacia (PCL)Produced (S)-acid50%93% scielo.brresearchgate.net
Lipase PS-30 from Pseudomonas sp.Recovered (R)-ester36%98% scielo.br
Lipase A (Amano) on O-acetyl derivativeRecovered (S)-ester-95% scielo.brresearchgate.net

This data pertains to the resolution of ethyl 3-hydroxy-3-phenylpropanoate, a key precursor.

A major limitation of standard kinetic resolution is a maximum theoretical yield of 50% for the desired enantiomer. princeton.edu Dynamic kinetic resolution (DKR) overcomes this by combining the enzymatic or chemical resolution step with an in-situ racemization of the slower-reacting enantiomer. princeton.eduprinceton.edu This allows for a theoretical yield of up to 100% of a single, desired enantiomer. princeton.edu

For a successful DKR, the rate of racemization must be comparable to or faster than the rate of reaction of the fast-reacting enantiomer. princeton.edu This technique is particularly powerful for the synthesis of α-amino acids. nih.gov In the synthesis of aromatic β-hydroxy-α-amino acid esters, a ruthenium(II) catalyst can facilitate the racemization of the starting material while another catalyst performs the asymmetric hydrogenation, yielding the anti-diastereomer with high selectivity. researchgate.net This dual-catalyst system ensures that the substrate pool is continuously enriched with the enantiomer that leads to the desired product.

Classical resolution involves reacting a racemic mixture of an acid or base with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. nih.gov

This technique is highly applicable to the resolution of the carboxylic acid precursor, 3-amino-2-hydroxy-3-phenylpropanoic acid, before the final esterification step. For example, racemic threo-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid has been successfully resolved using the (1S,2S)- and (1R,2R)- enantiomers of 2-amino-1-(4-nitrophenyl)-1,3-propanediol as resolving agents. nih.gov This process yielded the optically active (2R,3S)- and (2S,3R)- acids in good yields. nih.gov

Another study demonstrated the efficient resolution of related 3-hydroxycarboxylic acids using resolving agents like erythro-2-amino-1,2-diphenylethanol (ADPE) and the alkaloid cinchonidine. nih.gov The choice of solvent for crystallization is crucial for achieving high efficiency in the separation of the diastereomeric salts. nih.gov

Determination of Absolute and Relative Stereochemistry

The stereochemistry of this compound is defined by the arrangement of substituents at the C2 and C3 chiral centers.

Relative Stereochemistry: The relative configuration is described as threo or erythro. This can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Vicinal coupling constants (³J) between protons on adjacent carbons can provide information about the dihedral angle, which helps in assigning the relative stereochemistry. rsc.org

Absolute Stereochemistry: The absolute configuration at each stereocenter is assigned using the Cahn-Ingold-Prelog (R/S) priority rules. For example, the compound can be named as ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate, which unambiguously defines the three-dimensional structure. chemspider.comsigmaaldrich.com The definitive method for determining absolute stereochemistry is single-crystal X-ray crystallography. Additionally, chemical correlation, where a compound is converted to another compound of known absolute configuration without affecting the chiral center, can also be used to establish the stereochemistry. rsc.org

Mechanistic Investigations of Reactions Involving Ethyl 3 Amino 2 Hydroxy 3 Phenylpropanoate

Detailed Reaction Mechanisms of Key Synthetic Steps

The synthesis and transformation of ethyl 3-amino-2-hydroxy-3-phenylpropanoate involve several fundamental organic reactions. Understanding the mechanisms of these transformations is crucial for controlling stereoselectivity and optimizing reaction yields.

The carbon backbone of this compound and its precursors is often constructed via an aldol (B89426) addition reaction. This reaction involves the nucleophilic addition of an enolate to a carbonyl compound.

Base-Catalyzed Aldol Addition: A common route to the core structure involves the reaction between an enolate of an ethyl ester and an imine or a protected amino aldehyde. For the synthesis of related β-hydroxy esters, a typical procedure involves the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the ester enolate. scielo.br The mechanism proceeds in the following steps:

Enolate Formation: The base abstracts an α-proton from an ester, such as ethyl acetate (B1210297), to form a resonance-stabilized enolate ion. youtube.comyoutube.com The negative charge is shared between the α-carbon and the enolate oxygen. youtube.com

Nucleophilic Attack: The enolate, acting as a nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde (or the imine carbon of a corresponding N-protected phenylmethanimine). youtube.comyoutube.com This step forms a new carbon-carbon bond and creates a tetrahedral intermediate, an alkoxide.

Protonation: The alkoxide is protonated, typically by the addition of a weak acid (like a saturated ammonium (B1175870) chloride solution) during workup, to yield the final β-hydroxy ester product. scielo.bryoutube.com

The stereochemical outcome of the aldol addition is of significant interest. The reaction can produce different diastereomers (e.g., syn and anti products). The facial selectivity of the nucleophilic attack determines the resulting stereochemistry at the newly formed chiral centers.

Enzyme-Catalyzed Aldol Addition: L-threonine aldolases can catalyze the aldol addition of glycine (B1666218) to an aldehyde to synthesize β-hydroxy-α-amino acids. researchgate.net Similarly, other aldolases, such as the trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA), catalyze the enantioselective aldol addition of pyruvate to various aldehydes. nih.gov The mechanism within the enzyme's active site involves the formation of a Schiff base intermediate with a lysine (B10760008) residue, which facilitates the deprotonation and subsequent stereocontrolled attack on the aldehyde substrate. nih.gov

Enzymatic reactions are widely used for the kinetic resolution of racemic mixtures of ethyl 3-hydroxy-3-phenylpropanoate and its derivatives. Hydrolases, particularly lipases, are prominent in these biotransformations. scielo.brresearchgate.net

The fundamental mechanism for kinetic resolution via hydrolysis involves the enzyme's ability to selectively catalyze the hydrolysis of one enantiomer of the racemic ester into its corresponding carboxylic acid, leaving the unreacted enantiomer in high enantiomeric excess.

Mechanism of Lipase-Catalyzed Hydrolysis:

Acyl-Enzyme Intermediate Formation: The catalytic triad (B1167595) (commonly serine, histidine, and aspartate) in the lipase's active site is key. The serine hydroxyl group acts as a nucleophile, attacking the ester carbonyl of one of the enantiomers of this compound. This forms a tetrahedral intermediate.

Intermediate Collapse: The intermediate collapses, releasing the alcohol portion of the ester and forming a covalent acyl-enzyme intermediate.

Deacylation (Hydrolysis): A water molecule enters the active site and, activated by the histidine residue, acts as a nucleophile, attacking the carbonyl of the acyl-enzyme intermediate. This regenerates the free enzyme and releases the carboxylic acid product.

Different enzymes exhibit varying selectivity and efficiency. For instance, in the resolution of the related compound ethyl 3-hydroxy-3-phenylpropanoate, Candida antarctica lipase (B570770) (PCL) showed excellent results, achieving 50% conversion where the recovered (R)-ester had 98% enantiomeric excess (e.e.) and the (S)-acid had 93% e.e. scielo.brscielo.brresearchgate.net In contrast, Pig liver esterase (PLE) showed poor selectivity for this substrate. scielo.br

Mechanism of Lipase-Catalyzed Transesterification: Alternatively, resolution can be achieved via transesterification, where an acylating agent (like vinyl propionate) is used. google.com

Acyl-Enzyme Formation: The lipase first reacts with the acylating agent to form the acyl-enzyme intermediate.

Enantioselective Acylation: The racemic substrate, ethyl 3-hydroxy-3-phenylpropanoate, enters the active site. One enantiomer (e.g., the R-enantiomer) is preferentially acylated by the acyl-enzyme complex, yielding an acylated product (e.g., (R)-ethyl 3-O-propionyl-3-phenylpropionate) and regenerating the enzyme. google.com The unreacted (S)-enantiomer is left behind with high optical purity. google.com

Table 1: Enzymatic Resolution of Ethyl 3-hydroxy-3-phenylpropanoate

Enzyme Reaction Type Conversion (%) Product Enantiomeric Excess (e.e.) (%) Reference
PCL Hydrolysis 50 (R)-Ester 98 scielo.br, scielo.br, researchgate.net
PCL Hydrolysis 50 (S)-Acid 93 scielo.br, scielo.br, researchgate.net
Lipase PS-30 Hydrolysis 39 (S)-Acid 93 scielo.br
Lipase PS-C Transesterification 52.1 (S)-Ester 99.9 google.com

Derivatives of this compound can undergo intramolecular cyclization to form heterocyclic structures such as oxazinones (six-membered cyclic urethanes). frontiersin.org These reactions are often catalyzed by acid.

Mechanism of Acid-Catalyzed Oxazinanone Formation: A relevant pathway is the cyclization of N-protected amino acid derivatives. For example, the cyclization of an N-Cbz-protected diazoketone derived from an amino acid can be catalyzed by a Brønsted acid like silica-supported perchloric acid (HClO₄-SiO₂). frontiersin.org

Protonation: The acid catalyst protonates a reactive site on the substrate. In the case of a diazoketone precursor, this would lead to the formation of a reactive intermediate.

Intramolecular Nucleophilic Attack: A nucleophilic group within the molecule, such as the oxygen from the carbamate (B1207046) protecting group, attacks an electrophilic carbon. This ring-closing step forms the heterocyclic structure.

Rearrangement/Deprotonation: Subsequent steps may involve rearrangement and deprotonation to yield the stable oxazinanone ring system.

This metal-free, acid-catalyzed pathway provides an efficient route to various 1,3-oxazinane-2,5-diones from amino acid precursors in good yields. frontiersin.org

The structure of this compound contains two primary nucleophilic centers: the nitrogen of the amino group and the oxygen of the hydroxyl group. These groups can participate in various nucleophilic reactions.

N-Acylation: The amino group is a potent nucleophile and can readily attack electrophilic carbonyl compounds, such as acid chlorides or anhydrides, in a nucleophilic acyl substitution reaction.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Leaving Group Departure: The intermediate collapses, expelling the leaving group (e.g., chloride) and resulting in the N-acylated product. A final deprotonation step by a base yields the neutral amide.

O-Acylation: The hydroxyl group can also act as a nucleophile, though it is generally less nucleophilic than the amino group. O-acylation can be achieved, often after protecting the more reactive amino group or under conditions that favor reaction at the hydroxyl site, such as in the enzyme-catalyzed transesterification mentioned previously. google.com The mechanism is analogous to N-acylation.

Side Reactions and Byproduct Formation Mechanisms

Epimerization and Diastereomer Formation: During the aldol addition, the formation of undesired diastereomers is a primary concern. The relative orientation of the reactants during the C-C bond-forming step dictates whether the syn or anti product is formed. The ratio of these diastereomers can be influenced by the choice of base, solvent, and reaction temperature. In some synthetic routes for related compounds, a mixture of diastereomers is obtained, which then requires careful separation. google.com

Retro-Aldol Reaction: The aldol addition is a reversible reaction. youtube.com Under certain conditions, particularly with heating or strong base, the β-hydroxy ester product can undergo a retro-aldol reaction.

Deprotonation: A base removes the proton from the hydroxyl group, forming an alkoxide.

C-C Bond Cleavage: The alkoxide then facilitates the cleavage of the α-β carbon-carbon bond, reforming the enolate and the original aldehyde (or imine). This decomposition pathway can significantly lower the yield of the desired aldol product.

Byproducts in Enzymatic Resolutions: In enzymatic resolutions, incomplete conversion is common. This results in a final mixture containing the desired product along with unreacted starting material. For example, a lipase-catalyzed hydrolysis with 50% conversion yields a mixture of the target acid and the unreacted ester, which must be separated. scielo.brresearchgate.net Furthermore, if the enzyme's enantioselectivity is not perfect, a small amount of the undesired enantiomer will also be produced, lowering the enantiomeric excess of the product. scielo.br

Derivatization and Analog Synthesis of Ethyl 3 Amino 2 Hydroxy 3 Phenylpropanoate

Modifications of the Amino Group

The primary amino group is a key site for derivatization, commonly through N-acylation and N-alkylation, to introduce a wide range of functional groups that can alter the molecule's chemical and biological profile.

N-Acylation: This process involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, to form an amide linkage. A prominent example is the N-benzoylation of Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate, which yields (2R,3S)-Ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate. This transformation not only protects the amino group but also introduces an additional aromatic ring, significantly modifying the compound's steric and electronic properties. General strategies for N-acylation are well-established and can be applied to introduce various acyl groups. nih.gov

N-Alkylation: Alkyl groups can be introduced at the nitrogen atom through reactions with alkyl halides or via reductive amination. While direct N-alkylation of 2-aminothiophene scaffolds can be challenging, methodologies using reagents like cesium carbonate have been developed to facilitate this under mild conditions. wikipedia.org In related syntheses, amino groups are often protected as N,N-dibenzyl derivatives, a form of exhaustive N-alkylation, which can be crucial during multi-step synthetic sequences. google.com

Table 1: Examples of Amino Group Modifications

Modification TypeReagent/MethodResulting DerivativeSignificance
N-AcylationBenzoyl Chloride(2R,3S)-Ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate Introduces an amide bond and a second phenyl group.
N-AlkylationBenzyl Bromide (example)N,N-Dibenzylamino derivative google.comServes as a protective group in multi-step synthesis.

Functionalization of the Hydroxyl Moiety

The secondary hydroxyl group can be functionalized through O-acylation and O-alkylation, enabling further structural diversification.

O-Acylation: This modification is typically achieved by reacting the hydroxyl group with an acylating agent. A key example is the enzymatic transesterification of a related compound, racemic ethyl 3-hydroxy-3-phenylpropionate. nih.gov Using lipase (B570770) and an acylating agent like vinyl propionate, the (R)-ester, (R)-ethyl 3-O-propionyl-3-phenylpropionate, can be produced with high enantiomeric excess. nih.gov This method highlights a stereoselective approach to O-acylation.

O-Alkylation: The introduction of an alkyl group at the hydroxyl position (O-alkylation) is another common derivatization. This etherification reaction, typically performed using an alkyl halide under basic conditions, would yield an alkoxy derivative, further altering the polarity and hydrogen-bonding capacity of the molecule.

Ester Group Transformations

The ethyl ester group is amenable to several transformations, most notably hydrolysis to a carboxylic acid and transesterification to other esters.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 3-amino-2-hydroxy-3-phenylpropanoic acid, under acidic or basic conditions. Enzymatic hydrolysis of the closely related ethyl 3-hydroxy-3-phenylpropanoate has also been studied, offering a mild and selective method for this conversion. organic-chemistry.org The resulting carboxylic acid is a versatile intermediate for further reactions, such as amide bond formation. A 3-amino-2-hydroxy-4-phenylbutyric acid derivative, for instance, is produced via hydrolysis of the corresponding nitrile. google.com

Transesterification: The ethyl group of the ester can be exchanged for other alkyl groups through transesterification. This is typically an acid or base-catalyzed reaction with another alcohol. The existence of the corresponding methyl ester, Methyl 3-amino-2-hydroxy-3-phenylpropanoate, demonstrates this possibility. prepchem.com Lipase-catalyzed transesterification is also a viable method for this transformation. nih.gov

Table 2: Ester Group Transformation Products

TransformationProductRelevance
Hydrolysis3-Amino-2-hydroxy-3-phenylpropanoic acidCreates a carboxylic acid functional group for further modification. google.comorganic-chemistry.org
TransesterificationMthis compound prepchem.comAlters the ester alkyl group, modifying solubility and reactivity.

Aromatic Ring Substitutions and Their Synthetic Implications

Introducing substituents onto the phenyl ring profoundly impacts the molecule's properties. The Sharpless Asymmetric Aminohydroxylation (AA) of substituted ethyl cinnamate (B1238496) precursors is a powerful method for synthesizing these analogs with high stereoselectivity. organic-chemistry.orgrsc.orgorganic-chemistry.org The choice of ligand in the AA reaction can control the regioselectivity, allowing for the targeted synthesis of specific isomers. organic-chemistry.orgorganic-chemistry.org

Fluorinated Derivatives: Fluorine substitution is of great interest in medicinal chemistry. Analogs such as Ethyl 3-(4-amino-2-fluorophenyl)propanoate can be synthesized, for example, by the reduction of the corresponding acrylate. The synthesis of ethyl 2-fluoro-3-amino-3-phenyl-2-propenoate from ethyl α-fluorobenzoylacetate also provides a route to fluorinated precursors. prepchem.com

Chloro Derivatives: Chloro-substituted analogs are common synthetic targets. Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has been synthesized via the reaction of 4-chlorobenzaldehyde (B46862) with a trimethylsilyl (B98337) ketene (B1206846) acetal (B89532). nih.gov This highlights a strategy for building the substituted backbone from a substituted aldehyde.

Cyano Derivatives: The cyano group is a versatile functional group that can be incorporated into the aromatic ring. Phenylpyrimidine derivatives bearing a 3-cyano-4-alkoxy substitution have been synthesized and evaluated for biological activity. nih.gov The synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate provides another route to cyano-functionalized precursors. researchgate.net

Methylsulfonyl Derivatives: The methylsulfonyl group can be introduced to confer different electronic and solubility properties. The specific analog, (2S,3R)-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid ethyl ester, is a known compound used as an intermediate in the synthesis of antibiotics like florfenicol. lookchem.comgoogle.com Its synthesis often starts from the corresponding substituted benzaldehyde (B42025). google.com

Table 3: Examples of Aromatic Ring-Substituted Analogs

SubstituentExample Compound NameSynthetic Precursor/Method
FluoroEthyl 3-(4-amino-2-fluorophenyl)propanoate Ethyl(2E)-3-(4-amino-2-fluorophenyl)acrylate
ChloroMethyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate nih.gov4-Chlorobenzaldehyde
Cyano2-(3-Cyano-4-isopentoxy)phenylpyrimidine-4-ol nih.govSubstituted Phenylpyrimidine Synthesis
Methylsulfonyl(2S,3R)-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid ethyl ester lookchem.comgoogle.com4-Methylsulfonylbenzaldehyde

Synthesis of Related β-Amino Esters with Altered Alkyl or Aryl Substituents

The synthesis of β-amino esters can be broadly applied to create analogs with different R-groups at various positions, moving beyond simple derivatization of the parent compound.

Altered Alkyl Substituents: Besides changing the ester group (e.g., to a methyl ester), modifications can be made to the propanoate backbone. prepchem.com For instance, Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate features an additional methyl group at the α-carbon, which introduces a new stereocenter and alters the molecule's conformation. nih.gov

Altered Aryl Substituents: As detailed in the previous section, a wide variety of substituted aryl groups can be used in place of the phenyl group. General catalytic asymmetric methods for synthesizing β-amino acids allow for the incorporation of diverse aromatic and heteroaromatic rings. rsc.orgpsu.edu For example, a short synthesis for ethyl 3-(3-aminophenyl)propanoate (B2654546) has been developed, showcasing an isomer of the common 4-substituted pattern. nih.gov The synthesis of these analogs often relies on methods like the conjugate addition to α,β-unsaturated esters or the asymmetric hydrogenation of enamides. rsc.orgacs.org

Advanced Spectroscopic and Structural Analysis of Ethyl 3 Amino 2 Hydroxy 3 Phenylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H and ¹³C NMR spectra offer a map of the hydrogen and carbon atoms within the molecule, respectively. The chemical shift of each nucleus is indicative of its local electronic environment, while spin-spin coupling in ¹H NMR reveals the proximity of neighboring protons.

For Ethyl 3-amino-2-hydroxy-3-phenylpropanoate, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the aromatic protons of the phenyl ring (in the range of 7.2-7.5 ppm), and the two methine protons at the C2 and C3 positions. The protons of the amine (-NH₂) and hydroxyl (-OH) groups will appear as broader signals whose chemical shifts can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides a count of the unique carbon environments. Key signals include the carbonyl carbon of the ester group (typically downfield, around 170-175 ppm), the carbons of the phenyl ring, the two carbons bearing the hydroxyl and amino groups (C2 and C3), and the carbons of the ethyl ester moiety.

Predicted ¹H NMR Data for this compound Data are estimated based on analogous structures.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Ethyl -CH₃~1.2Triplet (t)3H
Ethyl -CH₂-~4.1Quartet (q)2H
H-2 (-CHOH)~4.3 - 4.5Doublet (d)1H
H-3 (-CHNH₂)~4.0 - 4.2Doublet (d)1H
-OHVariable (broad)Singlet (s)1H
-NH₂Variable (broad)Singlet (s)2H
Phenyl H-ortho, H-meta, H-para~7.2 - 7.5Multiplet (m)5H

Predicted ¹³C NMR Data for this compound Data are estimated based on analogous structures.

Carbon Assignment Predicted Chemical Shift (ppm)
Ethyl -CH₃~14
Ethyl -CH₂-~61
C-2 (-CHOH)~73 - 75
C-3 (-CHNH₂)~58 - 60
Phenyl C-ipso~138 - 140
Phenyl C-ortho, C-meta, C-para~126 - 129
C-1 (C=O)~172 - 174

To confirm the assignments made from 1D NMR and to establish the precise bonding network, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, a key cross-peak would be observed between the methine proton at C2 and the methine proton at C3, confirming their connectivity. It would also show the correlation between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms to which they are directly attached. It would be used to definitively assign the chemical shifts of C2 and C3 by correlating them with their respective directly bonded protons (H2 and H3).

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups exhibit characteristic absorption bands at known frequencies, making IR spectroscopy a rapid and effective tool for functional group identification.

The IR spectrum of this compound would be expected to display several key absorption bands confirming its structure. The presence of a broad band in the 3200-3600 cm⁻¹ region would indicate the O-H stretching of the hydroxyl group and the N-H stretching of the primary amine, often overlapping. A strong, sharp absorption around 1735 cm⁻¹ is characteristic of the C=O stretch of the ester carbonyl group. Additionally, C-O stretching vibrations for the ester and alcohol, as well as C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule, would be present.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (Broad)
Amine (-NH₂)N-H Stretch3200 - 3500 (Medium)
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2850 - 3000
Ester (C=O)C=O Stretch~1735 (Strong, Sharp)
Aromatic RingC=C Stretch~1450 - 1600
Amine (-NH₂)N-H Bend~1550 - 1650
Ester (C-O)C-O Stretch~1100 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecular structure. The empirical formula of the compound is C₁₁H₁₅NO₃, corresponding to a molecular weight of approximately 209.24 g/mol . sigmaaldrich.com

Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) can be determined with high precision, which serves to confirm the molecular formula.

Under techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecule fragments in a predictable manner. nih.govunito.it The study of these fragment ions helps to piece together the structure.

Predicted Mass Spectrometry Fragments for this compound

m/z Value (Predicted) Proposed Fragment Identity Neutral Loss
209[M]⁺-
191[M - H₂O]⁺Loss of water from the hydroxyl group
164[M - C₂H₅O]⁺Loss of the ethoxy radical from the ester
134[M - COOC₂H₅]⁺Loss of the ethyl carboxylate group
106[C₆H₅CHNH₂]⁺Cleavage of the C2-C3 bond
91[C₇H₇]⁺Tropylium ion from the phenylmethyl moiety
77[C₆H₅]⁺Phenyl cation

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid, crystalline state. sigmaaldrich.com This technique is the gold standard for determining bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.

For this compound, which possesses two stereocenters (C2 and C3), X-ray crystallography would provide an unambiguous assignment of the relative configuration (e.g., syn or anti) of the hydroxyl and amino groups. Furthermore, it would reveal the preferred conformation of the molecule in the solid state, including the orientation of the phenyl ring and the ethyl ester chain. A crucial aspect that would be detailed by a crystal structure is the network of intermolecular interactions, particularly hydrogen bonds involving the hydroxyl (donor and acceptor) and amino (donor) groups, which dictate the crystal packing.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. This comparison is a critical test of sample purity and serves to verify the empirical formula.

For this compound (C₁₁H₁₅NO₃), the theoretical elemental composition is calculated based on its molecular weight of 209.24 g/mol . sigmaaldrich.com

Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Atoms in Formula Total Mass ( g/mol ) Mass Percentage (%)
CarbonC12.01111132.12163.14%
HydrogenH1.0081515.1207.23%
NitrogenN14.007114.0076.69%
OxygenO15.999347.99722.94%

An experimental result that closely matches these theoretical percentages provides strong evidence for the correctness of the assigned molecular formula.

Computational Chemistry Studies on Ethyl 3 Amino 2 Hydroxy 3 Phenylpropanoate

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

For a molecule like Ethyl 3-amino-2-hydroxy-3-phenylpropanoate, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can be used to determine its optimal geometry in the gas phase. nih.govnih.govresearchgate.net These calculations provide key structural parameters. In analogous studies of similar compounds, the experimental molecular structure determined by techniques like X-ray crystallography has been shown to be in close agreement with the geometry-optimized structure calculated by DFT methods. nih.gov

For instance, in a study on a related compound, ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate, DFT calculations were performed to obtain the gas-phase geometry-optimized structure, which was then compared with the experimental crystal structure. nih.gov The conformation of this molecule was found to be influenced by intramolecular interactions, such as C-H···O and C-H···π(ring) interactions, leading to a specific dihedral angle between the phenyl and triazole rings. nih.gov Similar calculations for this compound would be expected to reveal the key intramolecular forces, such as hydrogen bonds involving the amino and hydroxyl groups, that dictate its three-dimensional shape.

The optimized structure from DFT calculations also allows for the determination of other electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.govnih.govresearchgate.net

A hypothetical table of optimized geometrical parameters for this compound, as would be obtained from DFT calculations, is presented below.

ParameterCalculated Value
Bond Length (C-O)-
Bond Length (C-N)-
Bond Angle (O-C-C)-
Dihedral Angle (N-C-C-O)-

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule and how its structure fluctuates in different environments, such as in a solvent. mdpi.comacs.org

For this compound, MD simulations would be invaluable for understanding its conformational flexibility. The molecule possesses several rotatable bonds, allowing it to adopt a multitude of conformations. MD simulations can explore these different conformational states and determine their relative populations. This is particularly important for understanding how the molecule might interact with biological targets or other molecules.

A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and allowing the system to evolve over a period of nanoseconds to microseconds. mdpi.com Analysis of the resulting trajectory would provide information on:

Conformational changes: Identifying the most populated conformations and the transitions between them.

Solvation structure: Characterizing the arrangement of solvent molecules around the solute.

Hydrogen bonding dynamics: Analyzing the formation and breaking of hydrogen bonds.

The data below illustrates the type of results that could be obtained from an MD simulation analysis of this compound in an aqueous solution.

ParameterSimulated Value
Average End-to-End Distance-
Number of Intramolecular H-bonds-
Number of Solute-Solvent H-bonds-
Radial Distribution Function g(r) of water around N atom-

Quantum Chemical Calculations for Reaction Mechanism Prediction and Energetics

Quantum chemical calculations are essential for investigating the mechanisms and energetics of chemical reactions. These methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates, and calculating activation energies and reaction enthalpies.

For this compound, quantum chemical calculations could be employed to study various potential reactions, such as its synthesis or degradation. For example, the esterification reaction to form the molecule could be modeled to understand the reaction pathway and the role of catalysts. rsc.org Similarly, the hydrolysis of the ester group or reactions involving the amino and hydroxyl functionalities could be investigated. acs.org

In a study on the aminolysis of an ester, quantum chemical calculations at the B3LYP/6-31+G** level of theory were used to investigate the reaction mechanism. nih.gov The calculations helped to elucidate the role of a catalyst in the reaction and provided insights into the geometry and charge distribution of the transition state. nih.gov Similar computational approaches could be applied to understand the reactivity of this compound.

For instance, a computational study on the reaction mechanism of this compound could involve:

Locating transition states: Identifying the geometry of the highest energy point along the reaction coordinate.

Calculating activation barriers: Determining the energy required to reach the transition state, which is related to the reaction rate.

The following table provides a hypothetical summary of energetic data for a proposed reaction involving this compound, as would be derived from quantum chemical calculations.

Reaction CoordinateRelative Energy (kcal/mol)
Reactants0.0
Transition State 1-
Intermediate-
Transition State 2-
Products-

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a three-dimensional picture of the molecular shape in a crystalline environment and highlights the regions involved in intermolecular contacts.

For this compound, Hirshfeld surface analysis would be instrumental in understanding how the molecules pack together in the solid state and which intermolecular forces are most significant. The analysis generates a d_norm surface, where red spots indicate close contacts (shorter than van der Waals radii), blue regions represent longer contacts, and white areas show contacts with van der Waals separation. nih.gov

For example, in the crystal structure of a related triazole derivative, Hirshfeld surface analysis showed that H···H, H···O, and H···N contacts were the most significant, with contributions of 54.6%, 13.6%, and 16.1%, respectively. nih.gov This indicates that van der Waals forces and hydrogen bonding play crucial roles in the crystal packing. acs.org

A Hirshfeld surface analysis of this compound would likely reveal a complex network of hydrogen bonds involving the amino and hydroxyl groups, as well as weaker C-H···O and potentially C-H···π interactions. The results of such an analysis can be summarized in a table detailing the percentage contribution of different intermolecular contacts.

Intermolecular ContactPercentage Contribution
H···H-
O···H/H···O-
N···H/H···N-
C···H/H···C-
Other-

Strategic Applications of Ethyl 3 Amino 2 Hydroxy 3 Phenylpropanoate As a Precursor in Organic Synthesis

Precursor in the Synthesis of Taxane Side Chains (e.g., Taxol, Docetaxel)

The most prominent application of (2R,3S)-ethyl 3-amino-2-hydroxy-3-phenylpropanoate is as a key intermediate in the semi-synthesis of the C-13 side chain of taxane anticancer agents, such as Paclitaxel (Taxol) and Docetaxel. researchgate.netcore.ac.uk The taxane core, baccatin (B15129273) III or 10-deacetylbaccatin III, is naturally available in greater abundance than the final drug molecule. researchgate.netthieme-connect.com The crucial step in the semi-synthesis is the esterification of the C-13 hydroxyl group of the taxane core with a synthetically prepared side chain. researchgate.net

The (2R,3S)-enantiomer of ethyl 3-amino-2-hydroxy-3-phenylpropanoate serves as a direct precursor to the N-benzoyl-(2R,3S)-3-phenylisoserine side chain of Taxol. nih.gov Chemoenzymatic synthesis protocols are widely recognized as effective methods for preparing the optically active compounds required for this process. researchgate.net Lipase-catalyzed asymmetric hydrolysis is a common strategy to obtain the desired chiral synthon. researchgate.net For instance, a new epoxide-hydrolase-producing strain, Galactomyces geotrichum ZJUTZQ200, has been utilized for the bioresolution of (2R,3S)-ethyl-3-phenylglycidate, which is then converted to the Taxol side chain. researchgate.net

The synthesis process often involves the protection of the amino group, for example, as a benzoylamino group, to yield ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropanoate, a key component for Taxol. researchgate.net Similarly, for Docetaxel, the side chain features a tert-butyl carbamate (B1207046) ester instead of the benzamide group found in paclitaxel. thieme-connect.com The synthesis of Docetaxel's side chain can also originate from precursors derived from this compound. google.comgoogle.com

Table 1: Key Intermediates in Taxane Side Chain Synthesis
Precursor/IntermediateTarget TaxaneKey TransformationReference
(2R,3S)-Ethyl 3-amino-2-hydroxy-3-phenylpropanoateTaxol (Paclitaxel)N-benzoylation and esterification to baccatin III researchgate.net
Ethyl (2R,3S)-3-phenylglycidateTaxol (Paclitaxel)Bioresolution followed by conversion to the amino alcohol researchgate.net
(2R,3S)-3-Phenylisoserine hydrochlorideDocetaxelN-protection with a tert-butoxycarbonyl group google.com
cis-3-acetoxy-4-phenylazetidin-2-oneTaxol (Paclitaxel)Enzymatic hydrolysis and ring-opening researchgate.net

Intermediate in the Synthesis of β-Amino Acid Derivatives

β-amino acids are crucial components of numerous biologically active molecules, including natural products and pharmaceuticals. researchgate.net this compound is itself a derivative of a β-amino acid (3-amino-3-phenylpropanoic acid) and serves as a valuable starting material for the synthesis of more complex β-amino acid derivatives.

The synthetic utility of this compound allows for modifications at the amino, hydroxyl, and carboxylic ester functionalities. For example, the amino group can be acylated with various substituents to produce a library of N-acyl-β-amino acid esters. The hydroxyl group can be protected or activated for further transformations, and the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules. These transformations are fundamental in creating the diverse side chains required for taxane analogues and other complex molecules. ru.nl

Utility in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of many pharmaceutical agents. mdpi.com this compound can be used as a precursor for constructing such heterocyclic systems.

One of the most relevant examples in the context of taxane synthesis is the formation of β-lactams (azetidin-2-ones). The side chain of Taxol is often synthesized via a β-lactam intermediate, such as cis-3-acetoxy-4-phenylazetidin-2-one. researchgate.net Enzymatic cascade reactions can be employed for the deacylation and subsequent ring-opening of racemic β-lactams to yield the enantiopure (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid, a key intermediate for the Taxol side chain. researchgate.net Another important class of heterocycles derived from related precursors are oxazolidines, which have been developed as alternative side chain precursors for taxoids like paclitaxel and docetaxel. google.com These oxazolidine carboxylic acids provide a stable, recyclable, and efficient means of attaching the side chain to the taxane core. google.com

Role in the Synthesis of Chiral Pharmaceutical Intermediates

The production of single-enantiomer chiral intermediates is of paramount importance in the pharmaceutical industry to ensure the efficacy and safety of drugs. core.ac.ukmdpi.com this compound is a versatile chiral synthon used in the synthesis of various pharmaceutical intermediates beyond the taxane family. researchgate.netnih.govresearchgate.net

Its value stems from the defined stereochemistry at two adjacent chiral centers, which can be transferred to new molecules. For example, the enantiomerically pure (2R,3S)-3-amino-3-phenyl-2-hydroxypropionic acid hydrochloride, obtained from the hydrolysis of the corresponding ethyl ester, is not only a key intermediate for the Taxol side chain but also has broader applications. researchgate.net The optically pure compound is a valuable building block for synthesizing other complex chiral molecules where the specific arrangement of the amino and hydroxyl groups is critical for biological activity. researchgate.net Biocatalytic processes, including enzymatic resolutions and reductions, are frequently employed to produce these chiral intermediates with high enantiomeric and diastereomeric purities. core.ac.ukunimi.it

Table 2: Applications in Chiral Synthesis
Application AreaSpecific IntermediateSynthesis MethodSignificanceReference
Anticancer Drugs(2R,3S)-3-Benzoylamino-2-hydroxy-3-phenylpropionateChemoenzymatic synthesisKey side chain for Taxol researchgate.net
General PharmaceuticalsOptically pure (2R,3S)-EPGBioresolution by Galactomyces geotrichumVersatile chiral building block researchgate.net
Taxane AnalogsOxazolidine carboxylic acidsCyclization of amino alcohol derivativesStable and efficient side chain precursors google.com
Asymmetric SynthesisEnantiopure β-amino-α-hydroxy acids1,3-Dipolar cycloadditionsAccess to complex chiral structures researchgate.net

Conclusion and Outlook for Future Research on Ethyl 3 Amino 2 Hydroxy 3 Phenylpropanoate

Summary of Key Methodological Advances

Significant progress has been made in the stereoselective synthesis of α-hydroxy-β-amino esters. Early methods often involved multiple steps and the use of expensive chiral auxiliaries. However, recent developments have provided more direct and efficient catalytic strategies.

One of the most effective modern approaches is the direct catalytic asymmetric aldol (B89426) reaction, particularly using glycine (B1666218) Schiff bases with aldehydes. researchgate.net This method allows for the one-step assembly of the core 1,2-aminoalcohol structure with high levels of control over the stereochemical outcome. Another powerful strategy is the dynamic kinetic resolution (DKR) of racemic β-amino-α-keto esters. organic-chemistry.org This technique employs a ruthenium(II)-catalyzed asymmetric transfer hydrogenation (ATH) to selectively reduce the keto group, establishing both stereocenters in a single, highly efficient step. organic-chemistry.org This method is notable for its high diastereo- and enantioselectivity. organic-chemistry.org

More recently, an innovative approach using earth-abundant metals has been developed. A molybdenum-based catalyst facilitates the enantioconvergent amination of α-hydroxy esters, providing a novel pathway to N-protected α-amino acid esters from readily available precursors. nih.gov

Table 1: Key Asymmetric Synthetic Methodologies

MethodKey Reagents/CatalystsKey FeatureSelectivity
Asymmetric Aldol ReactionGlycine Schiff bases, Aldehydes, Zinc-ProPhenol catalystDirect one-step formation of the 1,2-aminoalcohol scaffold. researchgate.netGood to excellent diastereo- and enantioselectivity. researchgate.net
Dynamic Kinetic Resolution (DKR)β-Amino-α-keto esters, Ru(II) catalyst for Asymmetric Transfer Hydrogenation (ATH)Simultaneously resolves and reduces, setting two stereocenters in one step. organic-chemistry.orgHigh diastereo- and enantioselectivity. organic-chemistry.org
Enantioconvergent Aminationα-Hydroxy esters, Amines, Molybdenum-based catalystTransforms a racemic starting material into a single enantiomer product via amination. nih.govHigh yields and enantioselectivity. nih.gov

Unexplored Synthetic Avenues

Despite the significant advances, there remain several promising avenues for future synthetic exploration. A major goal is to improve atom economy and reduce the number of synthetic steps.

Direct C-H Functionalization: An attractive alternative to multi-step syntheses would be the direct C-H functionalization of readily available and optically active α-amino acids. researchgate.net Developing methods to directly hydroxylate the β-position of a phenylalaninate derivative would provide a highly convergent and efficient route to the target molecule.

Stereodivergent Catalysis: Current methods are often optimized to produce a specific stereoisomer (e.g., syn or anti). The development of stereodivergent catalytic systems, which can selectively produce any of the four possible diastereomers from the same set of starting materials by simply changing the catalyst or conditions, remains a significant challenge and a valuable goal. researchgate.net

Novel Rearrangement Reactions: The application of less conventional reactions, such as the asymmetric α-iminol rearrangement, could open new synthetic pathways. rsc.org Exploring the synthesis of suitable hydroxyimine precursors and their subsequent catalyzed rearrangement could provide an alternative to the more common aldol or Mannich-type approaches. rsc.orgacs.org

Potential for Novel Derivatizations and Applications in Materials Science

The trifunctional nature of Ethyl 3-amino-2-hydroxy-3-phenylpropanoate—possessing an amine, a hydroxyl group, and an ester—makes it an exceptionally versatile monomer for materials science.

Chiral Polymers: The molecule can be used as a monomer to synthesize novel, stereoregular polymers. Polycondensation reactions could lead to the formation of chiral polyamides (reacting via the amine and ester/acid) or polyesters (reacting via the hydroxyl and ester/acid). These polymers, with their well-defined chiral backbones, could have unique properties applicable to chiral separations, asymmetric catalysis, or advanced optical materials.

Functional Conjugates: Inspired by research where similar 3-hydroxy-3-phenylpropanoate structures were conjugated with other molecules like azidothymidine (AZT), this compound could be derivatized to create new functional materials. nih.gov For instance, attaching photo-responsive or electro-active groups to the amine or hydroxyl functions could lead to the development of "smart" materials that respond to external stimuli.

Modification of the Phenyl Ring: The phenyl group itself is a site for further functionalization. Electrophilic aromatic substitution reactions could introduce a range of substituents (e.g., nitro, sulfo, halo groups), which would modulate the physical properties of resulting derivatives or polymers, such as solubility, thermal stability, and refractive index.

Advancements in Biocatalytic Pathways for Sustainable Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The production of chiral compounds like this compound is particularly well-suited for enzymatic methods, which operate under mild conditions and can achieve near-perfect stereoselectivity.

Key advancements focus on using engineered enzymes and optimizing reaction conditions for industrial-scale production. The use of ketoreductases (KREDs), often requiring a cofactor like NADPH, can asymmetrically reduce a keto-ester precursor to the desired chiral hydroxy ester. nih.gov Modern systems employ cofactor regeneration cycles, for example using glucose dehydrogenase, to make the process economically viable. nih.gov

Furthermore, the kinetic resolution of racemic mixtures using hydrolases, particularly lipases, is a well-established biocatalytic strategy. researchgate.netresearchgate.net Future research is focused on improving the efficiency and sustainability of these processes. This includes the use of immobilized enzymes, which allows for easy separation and reuse of the biocatalyst. nih.gov A cutting-edge approach involves the stabilization of these immobilized enzymes with ionic liquids, which has been shown to enhance process efficiency and enzyme stability. nih.gov The development of engineered enzymes, such as variants of fatty acid photodecarboxylase (CvFAP), through directed evolution or rational design, promises to deliver biocatalysts with even higher activity and selectivity for specific substrates. researchgate.net

Table 2: Selected Biocatalytic Approaches

Enzyme ClassSpecific Enzyme ExampleReaction TypeKey Advantage
Ketoreductase (KRED)KRED1001Asymmetric reduction of a keto group. nih.govHigh enantioselectivity with integrated cofactor regeneration. nih.gov
Lipase (B570770)Candida antarctica Lipase B (CAL-B)Kinetic resolution via aminolysis or hydrolysis. researchgate.netRobust and effective in organic solvents for resolving racemates. researchgate.net
LipasePseudomonas fluorescens LipaseKinetic resolution via transesterification. nih.govCan be immobilized and stabilized with ionic liquids for enhanced reusability. nih.gov
DehydrogenaseLeucine DehydrogenaseReductive amination of a keto acid. nih.govDirectly introduces the amino group with high stereocontrol. nih.gov

Q & A

Basic: What are the primary synthetic routes for Ethyl 3-amino-2-hydroxy-3-phenylpropanoate, and how do reaction conditions influence product purity?

This compound can be synthesized via stereoselective hydroxylation of ethyl 3-amino-3-phenylpropanoate or through condensation reactions involving aldehydes and ethyl cyanoacetate derivatives. Key steps include:

  • Oxidation-reduction cascades : For example, hydroxylation of the β-carbon using oxidizing agents like potassium permanganate under controlled pH .
  • Chiral resolution : Enantiomeric purity is achieved via crystallization with chiral resolving agents or enzymatic methods .
    Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically impact stereochemical outcomes. Impurities often arise from incomplete resolution or side reactions (e.g., over-oxidation), necessitating HPLC or chiral column chromatography for purification .

Basic: How is the stereochemistry of this compound confirmed experimentally?

Stereochemical confirmation relies on:

  • X-ray crystallography : Resolves absolute configuration, as demonstrated in studies of its hydrochloride derivative (e.g., (2R,3S)-enantiomer, CCDC-deposited data) .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) between the hydroxyl and amino protons provide insights into dihedral angles and spatial arrangement .
  • Optical rotation : Matches reported values for enantiopure standards (e.g., [α]D_D = +15.6° for (2R,3S)-form) .

Advanced: What methodologies address contradictions in spectral data for derivatives of this compound?

Contradictions in spectral interpretations (e.g., ambiguous 13C^{13}\text{C} NMR shifts or IR stretching frequencies) require:

  • Comparative analysis : Benchmarking against structurally similar compounds, such as ethyl 3-hydroxy-3-phenylpropanoate, to identify anomalous signals .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational modes, resolving discrepancies between experimental and theoretical data .
  • Multi-technique corroboration : Combining MS, 1H^1\text{H}-15N^{15}\text{N} HMBC, and X-ray data ensures accurate structural assignments .

Advanced: How can enantiomeric excess (ee) of this compound be optimized in asymmetric synthesis?

Optimizing ee involves:

  • Chiral catalysts : Use of Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts to enhance stereoselectivity in hydroxylation steps .
  • Solvent engineering : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving ee by 10–15% compared to nonpolar solvents .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-mediated hydrolysis of racemic esters) achieve >95% ee .
    Analytical validation via chiral HPLC (e.g., Chiralpak IC column) quantifies ee with <2% error .

Basic: What are the common degradation pathways of this compound under storage conditions?

Degradation pathways include:

  • Hydrolysis : Ester cleavage in humid environments forms 3-amino-2-hydroxy-3-phenylpropanoic acid. Stabilization requires anhydrous storage at ≤5°C .
  • Oxidation : The hydroxyl group oxidizes to a ketone under aerobic conditions, detectable via IR (C=O stretch at ~1700 cm1^{-1}) .
  • Racemization : Thermal stress above 40°C induces epimerization, monitored by polarimetry .

Advanced: How is this compound utilized in medicinal chemistry research?

This compound serves as a precursor for bioactive molecules :

  • Anticancer agents : Derivatives like taxane intermediates are synthesized via coupling with diterpene cores .
  • Antimicrobial scaffolds : Modifications at the amino group (e.g., acylation) yield analogs with MIC values <10 µM against Gram-positive pathogens .
  • Enzyme inhibitors : The hydroxyl and amino groups coordinate with metalloprotease active sites (e.g., MMP-9), validated via molecular docking and SPR assays .

Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

Critical techniques include:

  • LC-MS : Confirms molecular weight (e.g., [M+H]+^+ = 224.1 for C11_{11}H13_{13}NO3_3) and detects hydrolytic byproducts .
  • 2D NMR : 1H^1\text{H}-13C^{13}\text{C} HSQC and HMBC map proton-carbon correlations, resolving ambiguities in substitution patterns .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition onset at ~180°C .

Advanced: What experimental strategies resolve low yields in the synthesis of this compound derivatives?

Low yields (<30%) often stem from steric hindrance or competing side reactions. Solutions include:

  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, improving yields by 20% .
  • Protecting group strategies : Temporarily blocking the amino group with Boc or Fmoc prevents undesired nucleophilic side reactions .
  • Flow chemistry : Continuous-flow systems enhance mixing and heat transfer, minimizing byproduct formation .

Basic: What safety protocols are recommended for handling this compound in the lab?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: How does the stereochemistry of this compound influence its biological activity?

The (2R,3S)-enantiomer exhibits 10-fold higher binding affinity to bacterial dihydrofolate reductase compared to the (2S,3R)-form, as shown in SPR assays . Conversely, the (2S,3S)-configuration enhances solubility (logP = 1.2 vs. 1.8 for (2R,3S)) due to altered hydrogen-bonding patterns .

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